2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenol
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Overview
Description
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenol is a chemical compound with the molecular formula C13H9ClN2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with phenol under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted phenols and imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives
- 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Uniqueness
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H9ClN2O |
---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-(6-chloroimidazo[1,2-a]pyridin-2-yl)phenol |
InChI |
InChI=1S/C13H9ClN2O/c14-9-5-6-13-15-11(8-16(13)7-9)10-3-1-2-4-12(10)17/h1-8,17H |
InChI Key |
DDLLODUEQJKYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Cl)O |
Origin of Product |
United States |
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